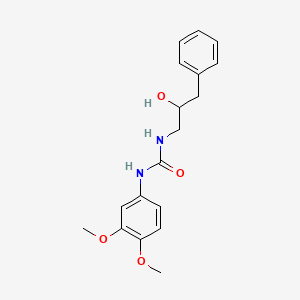

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea

描述

属性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-23-16-9-8-14(11-17(16)24-2)20-18(22)19-12-15(21)10-13-6-4-3-5-7-13/h3-9,11,15,21H,10,12H2,1-2H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPNNBCCRCZIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCC(CC2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea typically involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative. The reaction conditions may include:

- Solvent: Common solvents like dichloromethane or ethanol.

- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The urea group can be reduced to form amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

科学研究应用

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions and protein binding.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The methoxy and hydroxy groups may play a role in binding to active sites or influencing the compound’s solubility and bioavailability.

相似化合物的比较

Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the hydroxypropyl group.

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea: Has a shorter hydroxyalkyl chain.

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-methylpropyl)urea: Contains a methyl group instead of a phenyl group.

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

生物活性

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is an organic compound belonging to the class of ureas, characterized by its unique molecular structure featuring a dimethoxy-substituted phenyl group and a hydroxyphenylpropyl moiety. This compound has garnered attention for its potential biological activities, which are explored through various studies.

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyaniline with an isocyanate derivative. Common solvents for the reaction include dichloromethane or ethanol, and temperatures are generally maintained at room temperature or slightly elevated levels. Catalysts such as triethylamine may be employed to enhance reaction efficiency.

The biological activity of this compound is thought to be mediated through interactions with specific enzymes or receptors. The presence of methoxy and hydroxy groups can influence the compound's binding affinity and solubility, potentially enhancing its bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with similar structures have shown significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, possibly by modulating key signaling pathways associated with cell survival and death.

Enzyme Inhibition

This compound may also act as an inhibitor for various enzymes. For example, studies on related compounds suggest that they can inhibit carbonic anhydrase (CA-II), which plays a crucial role in regulating pH and fluid balance in tissues. The IC50 values for CA-II inhibition among similar compounds range from 12.1 to 53.6 µM, indicating moderate to strong inhibitory effects.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 12.1 ± 0.86 | Strong Inhibitor |

| Compound B | 13.8 ± 0.64 | Strong Inhibitor |

| Compound C | 19.1 ± 0.88 | Moderate Inhibitor |

| Compound D | 53.6 ± 0.96 | Weak Inhibitor |

Case Studies

In a recent study published in Molecules, researchers synthesized various urea derivatives and evaluated their biological activities against different cancer cell lines. Among these compounds, those structurally related to this compound displayed promising results in inhibiting the growth of breast cancer cells, suggesting potential therapeutic applications in oncology.

Another study focused on the anti-inflammatory properties of similar compounds, where it was found that they could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests that such urea derivatives might be beneficial in treating inflammatory diseases.

常见问题

Basic: What are the critical steps and challenges in synthesizing 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea?

Answer:

The synthesis typically involves:

- Step 1: Preparation of the 3,4-dimethoxyphenyl isocyanate intermediate via chlorination of aniline derivatives followed by reaction with phosgene or triphosgene .

- Step 2: Coupling the isocyanate with 2-hydroxy-3-phenylpropylamine under anhydrous conditions (e.g., THF, 0–5°C) to form the urea backbone .

- Step 3: Purification using column chromatography or recrystallization to isolate the product .

Challenges: - Moisture sensitivity of intermediates necessitates inert atmospheres .

- Optimizing stoichiometry to minimize by-products like biuret derivatives .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Assign methoxy (δ ~3.8 ppm), urea NH (δ ~6.5–7.0 ppm), and aromatic protons .

- FT-IR: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .

- HPLC-MS: Validate purity (>95%) and molecular ion ([M+H]⁺) .

Advanced: How can statistical Design of Experiments (DoE) optimize reaction conditions for higher yield?

Answer:

- Variables: Test temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., DMAP) .

- Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions (e.g., 60°C, 1.2 eq. catalyst) .

- Validation: Replicate runs under predicted conditions to confirm yield improvements (e.g., from 65% to 82%) .

Advanced: How can computational methods elucidate reaction mechanisms or biological interactions?

Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to map transition states in urea formation .

- Molecular Docking: Screen against target proteins (e.g., kinases) to predict binding affinities .

- MD Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Comparative Assays: Standardize cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. resazurin) .

- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity .

- Structural Analogs: Synthesize derivatives to isolate the pharmacophore (e.g., replacing 3,4-dimethoxy with halogens) .

Advanced: What strategies improve regioselectivity in modifying the urea backbone?

Answer:

- Protecting Groups: Temporarily block the hydroxyl group (e.g., silylation) to direct reactions to the phenyl ring .

- Catalysts: Employ Pd-mediated cross-coupling for selective aryl functionalization .

- Solvent Effects: Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in SNAr reactions .

Basic: How do functional groups influence the compound’s reactivity and stability?

Answer:

- Methoxy Groups: Enhance electron density on the aromatic ring, favoring electrophilic substitution .

- Hydroxyl Group: Participate in hydrogen bonding, increasing solubility but requiring protection during synthesis .

- Urea Core: Susceptible to hydrolysis under acidic/basic conditions; stabilize with buffered solutions .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Scaffold Hopping: Replace the phenylpropyl group with heterocycles (e.g., thiophene) to assess bioactivity shifts .

- Isosteric Replacements: Substitute methoxy with trifluoromethyl to evaluate metabolic stability .

- Pharmacokinetic Profiling: Measure logP (e.g., via shake-flask) and CYP450 inhibition to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。